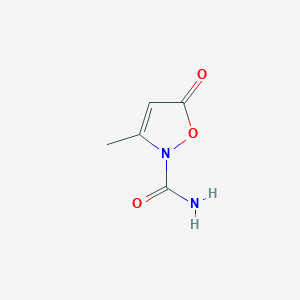![molecular formula C26H30Ba2N8O22P2 B12863425 Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate](/img/structure/B12863425.png)
Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate is a complex organic compound that features a barium ion coordinated to a highly functionalized organic ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the organic ligand, which involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of various functional groups through selective reactions. The final step involves the coordination of the barium ion to the ligand under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl or carboxyl groups, while reduction may result in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry studies, exploring its ability to form complexes with various metal ions.
Biology
In biological research, the compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
In industry, the compound may find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism by which Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate exerts its effects involves its interaction with specific molecular targets. The barium ion can coordinate with various biological molecules, potentially altering their function or activity. The organic ligand may also interact with enzymes or receptors, modulating their activity through binding or inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other barium-coordinated organic ligands with functionalized imidazo[1,2-a]pyridine cores. Examples include:
- Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl sulfate
- Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl nitrate
Uniqueness
The uniqueness of Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C26H30Ba2N8O22P2 |
|---|---|
Peso molecular |
1143.2 g/mol |
Nombre IUPAC |
[(2R,3R,4R)-5-[(2-amino-5,8-dioxo-6,7-dihydroimidazo[1,2-a]pyridine-3-carbonyl)amino]-2,3,4-trihydroxy-5-oxopentyl] phosphate;barium(2+) |
InChI |
InChI=1S/2C13H17N4O11P.2Ba/c2*14-10-7(17-6(20)2-1-4(18)11(17)15-10)12(23)16-13(24)9(22)8(21)5(19)3-28-29(25,26)27;;/h2*5,8-9,19,21-22H,1-3,14H2,(H,16,23,24)(H2,25,26,27);;/q;;2*+2/p-4/t2*5-,8-,9-;;/m11../s1 |
Clave InChI |
HCEIDKWYTLRRQP-XWHBYMELSA-J |
SMILES isomérico |
C1CC(=O)N2C(=C(N=C2C1=O)N)C(=O)NC(=O)[C@@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O.C1CC(=O)N2C(=C(N=C2C1=O)N)C(=O)NC(=O)[C@@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O.[Ba+2].[Ba+2] |
SMILES canónico |
C1CC(=O)N2C(=C(N=C2C1=O)N)C(=O)NC(=O)C(C(C(COP(=O)([O-])[O-])O)O)O.C1CC(=O)N2C(=C(N=C2C1=O)N)C(=O)NC(=O)C(C(C(COP(=O)([O-])[O-])O)O)O.[Ba+2].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



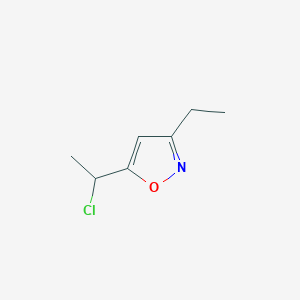
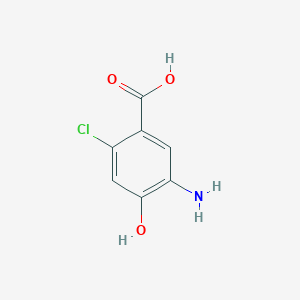
![5-Amino-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12863357.png)
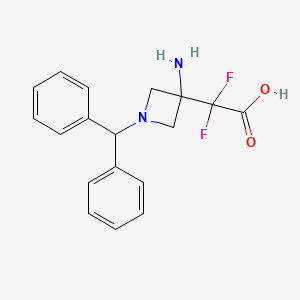

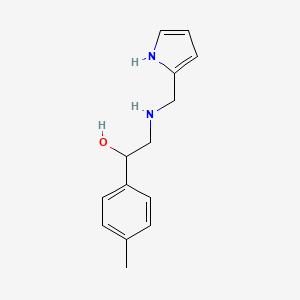
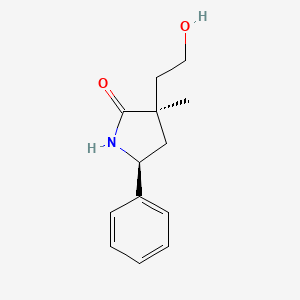
![1-(4-Chlorophenyl)-3-(2-[2-(3-methyl-4-nitroisoxazol-5-yl)vinyl]thiophen-3-yl)prop-2-en-1-one](/img/structure/B12863394.png)
![(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12863405.png)
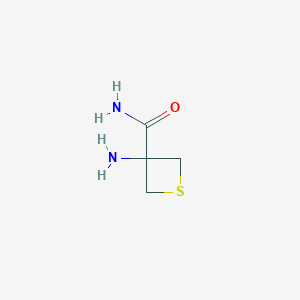
![5-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12863429.png)
